molecular formula C11H14O B2963325 (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol CAS No. 945613-46-7

(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol

Cat. No. B2963325
CAS RN: 945613-46-7
M. Wt: 162.232
InChI Key: ODZAJPZIKWGMCJ-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .

Scientific Research Applications

Tautomerism Studies

  • N-Substituted Pyrazolones Tautomerism : A study on the tautomerism of N-substituted pyrazolones, related to (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol, revealed insights into the molecular structures and behaviors of these compounds in different solvents (Arbačiauskienė et al., 2018).

Molecular Structure Analysis

  • Crystal Structures of Calcium Channel Antagonists : Research on the molecular structures of calcium channel antagonists, including derivatives of 2,6-dimethyl-3,5-dicarbomethoxy-4-phenyl-1,4-dihydropyridine, provided insights relevant to the structural understanding of compounds similar to (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol (Fossheim et al., 1982).

Luminescence Studies

  • Dimethylgallium Indium Complexes Luminescence : Research into the luminescence properties of dimethylgallium (indium) complexes provides insights that could be applicable to understanding the luminescence behavior of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol-related compounds (Shen et al., 2004).

Anti-Inflammatory Properties

  • Potential Anti-Inflammatory Agents : The synthesis and biological activity of diastereoisomers related to 2,6-dimethyl-2,3-dihydro-1H-inden-1-ol have shown significant anti-inflammatory activity, suggesting similar potential for (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol (Sheridan et al., 2009).

Supramolecular Chemistry

  • Supramolecular Polymers : Research into supramolecular polymers from linear telechelic siloxanes with quadruple-hydrogen-bonded units may provide insights into the potential supramolecular applications of (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol (Hirschberg et al., 1999).

properties

IUPAC Name

(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8,11-12H,6H2,1-2H3/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZAJPZIKWGMCJ-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1O)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C([C@H]1O)C=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol

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